molecular formula C6H5BrN4 B12437110 5-Bromo-2-hydrazinylpyridine-3-carbonitrile

5-Bromo-2-hydrazinylpyridine-3-carbonitrile

Cat. No.: B12437110
M. Wt: 213.03 g/mol
InChI Key: NPAGRRYEWXSNOE-UHFFFAOYSA-N
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Description

5-Bromo-2-hydrazinylpyridine-3-carbonitrile is a chemical compound with the molecular formula C6H5BrN4 and a molecular weight of 213.0347 g/mol . This compound is characterized by the presence of a bromine atom, a hydrazinyl group, and a carbonitrile group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydrazinylpyridine-3-carbonitrile typically involves the bromination of 2-hydrazinylpyridine-3-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydrazinylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the carbonitrile group can produce primary amines. Substitution of the bromine atom can lead to various substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-2-hydrazinylpyridine-3-carbonitrile is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydrazinylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine atom and the hydrazinyl group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-hydrazinylpyridine-3-carbonitrile is unique due to the presence of both the bromine atom and the carbonitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme inhibitors .

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

5-bromo-2-hydrazinylpyridine-3-carbonitrile

InChI

InChI=1S/C6H5BrN4/c7-5-1-4(2-8)6(11-9)10-3-5/h1,3H,9H2,(H,10,11)

InChI Key

NPAGRRYEWXSNOE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C#N)NN)Br

Origin of Product

United States

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